Product packaging for GW568377A(Cat. No.:CAS No. 231277-83-1)

GW568377A

Cat. No.: B607893
CAS No.: 231277-83-1
M. Wt: 565.085
InChI Key: SRQLXMOPGYRMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW568377A is a chemical compound for research use. Detailed information on its specific biological activity, mechanism of action, and primary research applications is not currently available. Researchers are advised to consult the primary scientific literature for further characterization. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human consumption. The description provided is a placeholder. A comprehensive, fact-based product description must be developed from authoritative sources such as peer-reviewed scientific journals, patents, or reliable chemical databases.

Properties

CAS No.

231277-83-1

Molecular Formula

C29H29ClN4O4S

Molecular Weight

565.085

IUPAC Name

6-[3-[(2-Methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine hydrochloride

InChI

InChI=1S/C29H28N4O4S.ClH/c1-38(34,35)16-14-30-18-23-13-15-36-28(23)22-7-12-27-26(17-22)29(32-20-31-27)33-24-8-10-25(11-9-24)37-19-21-5-3-2-4-6-21;/h2-13,15,17,20,30H,14,16,18-19H2,1H3,(H,31,32,33);1H

InChI Key

SRQLXMOPGYRMCT-UHFFFAOYSA-N

SMILES

O=S(CCNCC1=C(C2=CC3=C(NC4=CC=C(OCC5=CC=CC=C5)C=C4)N=CN=C3C=C2)OC=C1)(C)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW568377A

Origin of Product

United States

Molecular and Cellular Mechanisms of Action Studies of Gw568377a

Elucidation of Primary Molecular Targets and Binding Dynamics

A crucial first step in understanding a kinase inhibitor's action is to identify its primary molecular targets and characterize the kinetics and specificity of the binding interactions.

Mer Kinase Inhibition Mechanisms and Specificity

Mer is a receptor tyrosine kinase that plays a role in immune regulation and cell survival. To assess GW568377A as a Mer inhibitor, its activity would be quantified using in vitro kinase assays. These assays measure the ability of the compound to block the phosphorylation of a substrate by the Mer kinase domain. The potency is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Further studies would elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or allosteric) and its specificity against other members of the TAM (Tyro3, Axl, Mer) kinase family to ensure targeted action.

Illustrative Data for Mer Kinase Inhibition:

Kinase Target Inhibition IC50 (nM) Binding Affinity (Kd, nM)
Mer 5.2 2.1
Axl 150.7 98.5

Epidermal Growth Factor Receptor (EGFR) Kinase Interaction Analysis

EGFR is a key driver of cell proliferation in many cancers. Similar to the analysis for Mer kinase, the inhibitory activity of this compound against EGFR would be determined. This would include assessing its potency against both wild-type and common mutant forms of EGFR, which are clinically relevant in various cancers. The binding affinity (Kd) and kinetics would be measured using techniques like surface plasmon resonance (SPR) to understand the stability and duration of the inhibitor-kinase complex.

Investigation of Other Kinase Target Interactions and Selectivity Profiles

To ensure that the biological effects of this compound are due to the inhibition of its intended targets and to predict potential off-target effects, a broad kinase selectivity profile is generated. This involves screening the compound against a large panel of diverse human kinases. The results are often visualized as a dendrogram or a table, highlighting the kinases that are significantly inhibited at a given concentration. A highly selective inhibitor will show potent inhibition of only a few kinases, whereas a less selective one will inhibit a broader range.

Hypothetical Kinase Selectivity Data for this compound (at 1 µM):

Kinase Family Kinase Percent Inhibition
TK MER 98%
TK EGFR 95%
TK AXL 45%
TK SRC 15%

Downstream Signaling Pathway Modulation by this compound

Inhibition of Mer and EGFR at the molecular level is expected to translate into changes in the downstream signaling pathways that these kinases regulate within the cell.

Protein Phosphorylation Alterations and Kinase Cascade Perturbations

Upon activation, receptor tyrosine kinases like Mer and EGFR phosphorylate themselves and other downstream signaling proteins. Treatment of cells with this compound would be expected to reduce the phosphorylation of these key signaling nodes. This is typically assessed by Western blotting using phospho-specific antibodies. Key pathways that would be investigated include the RAS/MAPK (ERK) pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is a major regulator of cell survival and metabolism. A reduction in phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) would indicate successful target engagement in a cellular context.

Gene Expression and Proteomic Signatures Associated with this compound Activity

The ultimate consequence of altering signaling pathways is a change in the expression of genes and proteins that control cellular processes. To obtain a global view of these changes, transcriptomic (e.g., RNA-sequencing) and proteomic (e.g., mass spectrometry) analyses would be performed on cells treated with this compound.

These studies would aim to identify gene and protein signatures associated with the compound's activity. For example, a decrease in the expression of genes involved in cell cycle progression and an increase in genes associated with apoptosis would be consistent with the intended anti-proliferative effect of a Mer/EGFR inhibitor.

Preclinical Biological Activity and Pharmacodynamic Investigations of Gw568377a

In Vitro Cell-Based Assays and Phenotypic Studies

Comprehensive searches for specific in vitro studies on the chemical compound GW568377A did not yield detailed publicly available data regarding its effects on cellular proliferation, apoptosis, differentiation, migration, or immune cell modulation. The following sections outline the standard methodologies used to investigate these cellular processes, which would be applicable to characterizing the preclinical biological activity of this compound.

Modulation of Cellular Proliferation and Viability in Research Cell Lines

The effect of a compound on cellular proliferation and viability is a fundamental aspect of preclinical investigation. bio-rad-antibodies.comspringernature.com Assays to measure these parameters are crucial for understanding a compound's potential as a therapeutic agent. nih.gov Typically, a panel of research cell lines relevant to the target disease area would be treated with the compound over a range of concentrations.

Commonly used assays for this purpose include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. sigmaaldrich.com

BrdU Incorporation Assay: This assay detects DNA synthesis, providing a direct measure of cell proliferation. bio-rad-antibodies.com

Ki-67 Staining: Ki-67 is a protein expressed in actively dividing cells, and its detection by immunofluorescence or immunohistochemistry can quantify the proliferative fraction of a cell population. bio-rad-antibodies.com

Live/Dead Assays: These assays use fluorescent dyes to distinguish between live and dead cells, providing a direct measure of cytotoxicity. sigmaaldrich.com

A hypothetical data table illustrating the kind of results obtained from such an assay is presented below.

Cell LineAssay TypeThis compound Concentration (µM)% Inhibition of Proliferation% Cell Viability
Cancer Line ABrdU0.11595
14580
108550
Cancer Line BMTT0.11098
13090
107065

Induction or Inhibition of Apoptosis and Programmed Cell Death Pathways

Investigating a compound's ability to induce or inhibit apoptosis (programmed cell death) is critical, particularly in cancer research. oncotarget.comsemanticscholar.org Several methods are employed to detect and quantify apoptosis in cell lines treated with a test compound.

Key methodologies include:

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). This allows for the differentiation of apoptotic and necrotic cells via flow cytometry. nih.gov

Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis. Assays measuring the activity of specific caspases (e.g., caspase-3, -8, -9) can confirm the induction of apoptosis. mdpi.com

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

The following table provides a hypothetical example of data from an apoptosis study.

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Cancer Line AControl2.11.5
This compound (10 µM)25.310.2
Cancer Line BControl1.81.2
This compound (10 µM)15.75.8

Cellular Differentiation and Morphogenesis Studies

Some chemical compounds can influence cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type. Morphogenesis refers to the biological process that causes an organism to develop its shape. nih.govplos.org Studies investigating these effects often involve treating stem cells or progenitor cells with the compound and then assessing changes in cell morphology and the expression of differentiation-specific markers.

Techniques used in these studies include:

Microscopy: Observing changes in cell shape and structure. nih.gov

Immunofluorescence or Western Blotting: Detecting the expression of proteins that are markers of specific differentiated cell types.

Quantitative Real-Time PCR (qRT-PCR): Measuring the expression of genes associated with differentiation.

Cell Migration, Invasion, and Adhesion Dynamics Research

The ability of a compound to affect cell migration, invasion, and adhesion is particularly relevant in the context of cancer metastasis. nih.govinventro.co Various in vitro assays are available to study these dynamic processes.

Standard assays include:

Wound Healing (Scratch) Assay: A scratch is made in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is measured over time. inventro.co

Transwell Migration/Invasion Assay (Boyden Chamber): Cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel. inventro.cosigmaaldrich.com

Adhesion Assays: These assays measure the ability of cells to attach to extracellular matrix proteins or to other cells.

A hypothetical data table for a cell migration assay is shown below.

Cell LineTreatment% Wound Closure at 24h
Metastatic Cancer Line CControl95
This compound (5 µM)40

Immune Cell Modulation and Inflammatory Response Analysis in Cell Models

Compounds can modulate the function of immune cells and inflammatory responses. nih.govresearchgate.net In vitro studies typically involve isolating primary immune cells (such as T cells, B cells, macrophages) or using immune cell lines and treating them with the compound of interest.

Key aspects to investigate include:

Cytokine Production: Measuring the secretion of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex bead assays. nih.gov

Lymphocyte Proliferation: Assessing the effect of the compound on the proliferation of T cells and B cells in response to stimulation.

Macrophage Polarization: Determining if the compound influences the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Ex Vivo Tissue and Organotypic Culture Research

Ex vivo studies using fresh patient- or animal-derived tissues provide a more physiologically relevant model system compared to cell lines. nih.govuit.no Organotypic cultures, where the three-dimensional structure of the tissue is maintained, are particularly valuable for preclinical research. nih.gov In the context of this compound, such studies would involve treating these tissue cultures with the compound and assessing its effects on the cellular processes described above within a more complex tissue microenvironment. This approach allows for the investigation of drug effects on heterogeneous cell populations and their interactions. mdpi.com The duration of these cultures can range from a few days to several weeks, depending on the tissue type and culture conditions. nih.gov

Functional Responses in Isolated Primary Cells and Tissues

No published studies were identified that investigated the functional responses of isolated primary cells or tissues to this compound. Research in this area would typically involve treating specific cell types (e.g., neurons, immune cells, endothelial cells) or isolated tissue preparations with the compound to characterize its effects on cellular functions such as signaling pathways, gene expression, or physiological responses.

Organotypic Slice Culture Investigations for Complex Tissue Interactions

There is no available research describing the use of organotypic slice cultures to examine the effects of this compound. This experimental model, which maintains the three-dimensional architecture of a tissue in vitro, is valuable for studying complex cellular interactions within an organ. Such studies would be instrumental in understanding how this compound might influence tissue-level physiology and pathology.

In Vivo Preclinical Animal Model Studies

Comprehensive searches did not uncover any in vivo studies involving this compound in preclinical animal models. This category of research is crucial for evaluating the efficacy and mechanisms of a compound in a living organism.

Disease Pathophysiology Modulation in Established Animal Models

No data are available on the modulation of disease pathophysiology by this compound in any established animal models. Such studies would be essential to determine the potential therapeutic utility of the compound for specific diseases.

Histopathological and Molecular Biomarker Analysis in Preclinical Samples

Without in vivo studies, there has been no histopathological or molecular biomarker analysis of samples from animals treated with this compound. This type of analysis is used to assess tissue-level changes and identify molecular markers that can provide insights into the compound's mechanism of action and therapeutic effect.

Cellular and Molecular Responses in Animal Tissues

Information regarding the cellular and molecular responses to this compound in animal tissues is not available in the public domain. Investigating these responses is fundamental to understanding the pharmacodynamics of a compound and its impact on biological processes at the cellular and subcellular levels.

Structure Activity Relationship Sar and Medicinal Chemistry Research for Gw568377a and Analogues

Elucidation of Key Pharmacophoric Features for Target Binding

The elucidation of key pharmacophoric features for target binding involves identifying the essential structural elements of a molecule that are responsible for its interaction with a biological target. This often involves synthesizing and testing a series of structurally related compounds to observe how modifications affect activity oncodesign-services.com. By systematically altering different parts of the molecule, researchers can deduce which functional groups, spatial arrangements, and physicochemical properties are critical for effective binding and biological response researchgate.net. This process helps in defining the pharmacophore, which is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response researchgate.net.

Design, Synthesis, and Evaluation of GW568377A Analogues for Enhanced Activity and Selectivity

The design, synthesis, and evaluation of analogues are central to medicinal chemistry research aimed at improving the properties of a lead compound like this compound spirochem.comnih.gov. This involves creating new compounds that are structurally similar to this compound but with specific modifications. These modifications can include altering substituents, changing the core scaffold, or introducing bioisosteres to modulate properties such as potency, selectivity, metabolic stability, and solubility researchgate.netnih.govmonash.edu. Once synthesized, these analogues are evaluated in biological assays to determine their activity and selectivity towards the target, as well as their pharmacokinetic properties nih.govnih.gov. The results from these evaluations inform further rounds of design and synthesis in an iterative process aimed at identifying compounds with optimal therapeutic profiles nih.gov. For example, studies on analogues of other compounds, such as 1-methylisoguanosine (B1211035) or cinnarizine, demonstrate this process of modifying structures and evaluating their pharmacological effects to understand SAR nih.govnih.gov.

Computational Chemistry and Molecular Modeling Approaches in SAR Studies

Computational chemistry and molecular modeling play a significant role in modern SAR studies, offering cost-effective and efficient ways to analyze and predict the behavior of molecules nih.govpreprints.orgspirochem.com. These methods complement experimental approaches by providing insights into molecular interactions and properties that are difficult to obtain through laboratory experiments alone nih.govpreprints.org. Computational techniques are used throughout the drug discovery process, from hit identification to lead optimization spirochem.com.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or its analogues) to a biological target, such as a protein preprints.orgmdpi.comnih.gov. By simulating the interaction between the ligand and the target's binding site, docking studies can provide insights into the key residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the potential binding pose of the ligand preprints.orgmdpi.comfrontiersin.org. This information is valuable for understanding the molecular basis of activity and guiding the design of new analogues with improved binding characteristics preprints.orgfrontiersin.org. Docking can also be used for virtual screening of large libraries of compounds to identify potential binders nih.govpreprints.orgmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that relate the chemical structure of a series of compounds to their biological activity oncodesign-services.comnih.govpreprints.orgwikipedia.org. These models use molecular descriptors, which are numerical representations of different aspects of a molecule's structure and properties, to predict activity wikipedia.org. QSAR models can be used to predict the activity of new, untested compounds, prioritize compounds for synthesis and testing, and gain further insights into the structural requirements for activity oncodesign-services.comwikipedia.org. Various statistical and machine learning techniques are employed in QSAR modeling nih.govpreprints.orgwikipedia.org. For instance, QSAR models have been developed and used for virtual screening to identify potential inhibitors of targets like c-src tyrosine kinase nih.govpreprints.orgmdpi.com.

Molecular Dynamics Simulations to Understand Binding Stability

Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems volkamerlab.orgh-its.org. In the context of SAR studies, MD simulations can be used to study the dynamic interactions between a ligand and its target, providing information about the stability of the bound complex, conformational changes upon binding, and the flexibility of the binding site volkamerlab.orgnih.govplos.org. Unlike static docking poses, MD simulations account for the inherent flexibility of both the ligand and the protein, offering a more realistic picture of the binding process and the stability of the resulting complex over time volkamerlab.orgnih.gov. This can help in understanding why certain analogues show improved or reduced activity and can guide the design of compounds with more stable binding interactions frontiersin.org. MD simulations can also be used to estimate binding free energies, providing a more accurate measure of binding affinity volkamerlab.orgnih.govplos.org.

Methodological Approaches and Technological Advancements in Gw568377a Research

High-Throughput Screening (HTS) Methodologies for Kinase Inhibitor Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large collections of chemical compounds for their ability to modulate a specific biological target. targetmol.com For kinase inhibitors like GW568377A, HTS assays are designed to identify molecules that can block the phosphorylation activity of a target kinase. eurofinsdiscovery.com Kinases are enzymes that transfer phosphate groups to substrates, a process fundamental to cellular signaling. targetmol.com

The discovery or initial characterization of this compound as a kinase inhibitor would likely have involved screening a large chemical library against a specific kinase, such as a member of the Src-family. targetmol.com These screens typically use methods that produce a detectable signal, such as fluorescence or luminescence, in the presence of kinase activity. mesoscale.com For example, an assay might measure the production of ADP, a universal byproduct of kinase reactions. mesoscale.com Compounds that reduce this signal are flagged as potential inhibitors. Various platforms, including radiometric assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer robust and sensitive detection for this purpose. eurofinsdiscovery.comnih.gov

A typical HTS workflow for identifying a kinase inhibitor like this compound would involve several stages, from initial screening of thousands of compounds to more focused secondary screens on the identified "hits" to confirm their activity and determine their potency (e.g., IC50 value). targetmol.commesoscale.com

Table 1: Illustrative High-Throughput Screening Cascade for a Kinase Inhibitor

Screening StageObjectiveAssay TypeExample MetricThroughput
Primary ScreenIdentify initial "hits" from a large compound library.Biochemical assay (e.g., ADP-Glo, TR-FRET). mesoscale.com% Inhibition at a single concentration (e.g., 10 µM).10,000s of compounds/day.
Hit ConfirmationConfirm the activity of primary hits.Same as primary or orthogonal biochemical assay.Confirmation of % Inhibition.100s of compounds/day.
Potency DeterminationMeasure the dose-response relationship of confirmed hits.Biochemical assay with serial dilutions of the compound.IC50 value (concentration for 50% inhibition). nih.gov10s to 100s of compounds/day.
Selectivity ProfilingAssess inhibitor activity against a panel of other kinases. eurofinsdiscovery.comPanel of biochemical kinase assays.IC50 values for off-target kinases.1-10s of compounds/day.

Advanced Spectroscopic Techniques in Binding and Conformational Studies

Once a potential inhibitor like this compound is identified, spectroscopic techniques are employed to study the molecular details of its interaction with the target kinase. These methods provide critical insights into the binding mechanism and any structural changes induced in the protein upon binding. nih.govfrontiersin.org

Fluorescence Spectroscopy: This technique is highly sensitive to the local environment of fluorescent amino acids (fluorophores) like tryptophan within a protein. nih.gov When an inhibitor binds to a kinase, it can alter the microenvironment of these residues, leading to a change, or "quenching," of the intrinsic protein fluorescence. By titrating the inhibitor and monitoring this change, researchers can determine binding affinity and stoichiometry. nih.gov

Circular Dichroism (CD) Spectroscopy: CD is another powerful technique for monitoring changes in protein secondary and tertiary structure, corroborating findings from other methods like FTIR.

2D IR Spectroscopy: Advanced methods like two-dimensional infrared (2D IR) spectroscopy can probe the conformational dynamics of a protein in response to binding events, revealing subtle changes in the protein's energy landscape that might be crucial for its function and inhibition. frontiersin.org

These biophysical studies are essential to understand how this compound recognizes and interacts with its target kinase, which is fundamental to its mechanism of action. nih.gov

Proteomic and Phosphoproteomic Profiling in Response to this compound Treatment

To understand the broader cellular impact of a kinase inhibitor, it's not enough to study its interaction with the isolated target protein. Proteomics and phosphoproteomics offer a global view of how the inhibitor affects the entire network of cellular proteins and their phosphorylation states. frontiersin.orgfrontiersin.org These mass spectrometry-based technologies can identify and quantify thousands of proteins and phosphorylation sites simultaneously from cell lysates. medrxiv.orgbiorxiv.org

In research on this compound, treating cultured cells with the compound and then performing proteomic and phosphoproteomic analysis would reveal its downstream effects. researchgate.net

Proteomics: This analysis would identify any changes in the abundance of thousands of proteins, highlighting pathways that are up- or down-regulated as a consequence of inhibiting the primary target kinase.

Phosphoproteomics: As this compound is a kinase inhibitor, this is a particularly crucial technique. It specifically measures changes in protein phosphorylation across the entire proteome. This can confirm the inhibition of the intended target's downstream substrates and also uncover unexpected off-target effects on other signaling pathways. frontiersin.orgfrontiersin.org Comparing the phosphoproteomic profile of treated versus untreated cells can help build a detailed map of the inhibitor's cellular mechanism of action. researchgate.net

Table 2: Hypothetical Phosphoproteomic Changes in Response to a Kinase Inhibitor

ProteinPhosphorylation SiteFold Change (Treated vs. Control)Associated PathwayPotential Implication
Substrate ASerine-123-5.4Target PathwayConfirms on-target inhibition.
Substrate BThreonine-45-4.8Target PathwayConfirms on-target inhibition.
Signaling Protein XTyrosine-678+2.1Feedback LoopReveals compensatory signaling activation.
Off-Target Kinase YTyrosine-901-3.2Off-Target PathwayIdentifies potential off-target activity.

Live-Cell Imaging and Reporter Assays for Dynamic Cellular Responses

While proteomics provides a snapshot in time, live-cell imaging and reporter assays allow researchers to observe the dynamic effects of a compound like this compound in real-time within living cells. moleculardevices.comrevvity.com These techniques are crucial for understanding the kinetics and spatial dynamics of cellular processes. nih.govibidi.com

Live-Cell Imaging: Using fluorescently tagged proteins or dyes, researchers can visualize cellular events as they happen. thermofisher.com For instance, one could tag the target kinase or a key downstream substrate with a Green Fluorescent Protein (GFP) to track its localization within the cell and see if it changes upon treatment with this compound. This method provides invaluable spatial and temporal information that is lost in lysate-based methods. moleculardevices.comibidi.com

Reporter Assays: These assays are engineered to produce a quantifiable signal (often luminescence or fluorescence) in response to a specific cellular event. nih.gov A common application is a transcriptional reporter, where the promoter of a gene known to be regulated by the target kinase is linked to a reporter gene like luciferase. If this compound effectively inhibits the pathway, the expression of the reporter gene will decrease, leading to a measurable drop in the light signal. These assays are highly adaptable for high-throughput formats to screen for pathway inhibitors.

Bioinformatic and Systems Biology Approaches for Data Integration

The vast datasets generated by HTS, proteomics, and other 'omics' technologies necessitate the use of powerful computational tools for analysis and interpretation. nih.govcurie.fr Bioinformatics and systems biology provide the framework to integrate these diverse data types into coherent models of cellular function. ebi.ac.ukfrontiersin.org

For a compound like this compound, a systems biology approach would involve:

Pathway Analysis: Mapping the proteins and phosphoproteins found to be altered upon treatment onto known signaling pathways to understand the broader biological context of the compound's effects. frontiersin.org

Network Reconstruction: Building interaction networks to visualize the relationships between the drug's direct target and the other proteins affected. This can help predict complex cellular responses and potential mechanisms of action or resistance.

Multi-omics Integration: Combining data from genomics, transcriptomics, and proteomics to create a more comprehensive and multi-layered understanding of the drug's impact. ebi.ac.ukfrontiersin.org This integrative analysis can increase the statistical power and biological insight derived from any single data type alone. curie.frdiva-portal.org

These computational approaches are essential for transforming large-scale experimental data into testable hypotheses and for building a holistic model of how a kinase inhibitor like this compound functions at a systems level. nih.gov

Future Research Directions and Unanswered Questions Regarding Gw568377a

Exploration of Novel or Underexplored Biological Targets

Without foundational research, the exploration of novel biological targets for GW568377A is purely hypothetical. The preliminary notation of its potential activity against EGFR and ERBB4 provides a starting point, but dedicated biochemical and cellular assays are required for confirmation and to understand the mechanism of action. Future research would need to systematically screen this compound against a broad panel of kinases and other potential off-target proteins to build a comprehensive biological activity profile.

Development of More Sophisticated Preclinical Models for Mechanistic Studies

The development of sophisticated preclinical models is contingent on first identifying a confirmed biological target and a relevant disease context. Should the activity against EGFR or ERBB4 be substantiated, researchers could then employ a variety of preclinical models.

Table 1: Potential Preclinical Models for Investigating this compound

Model Type Description Potential Application for this compound
Cell line-Derived Xenografts (CDX) Human cancer cell lines with known EGFR/ERBB4 mutations are implanted into immunocompromised mice. To assess the in vivo efficacy of this compound in a controlled genetic background.
Patient-Derived Xenografts (PDX) Tumor tissue from a patient is directly implanted into immunocompromised mice, preserving the original tumor architecture and heterogeneity. To evaluate the efficacy of this compound in models that more closely mimic human disease.
Genetically Engineered Mouse Models (GEMM) Mice are engineered to develop tumors driven by specific genetic alterations, such as mutations in EGFR or ERBB4. To study the effect of this compound in the context of a fully intact immune system and natural tumor progression.

| Organoids | Three-dimensional cell cultures derived from patient tumors that recapitulate the in vivo architecture and cellular composition. | For higher-throughput screening and mechanistic studies of this compound's effect on tumor biology. |

Application of Advanced Omics Technologies for Comprehensive Understanding

Advanced "omics" technologies are powerful tools for elucidating the mechanism of action of a compound and for identifying biomarkers of response. However, their application to this compound is premature. Once a clear biological effect is established in preclinical models, a multi-omics approach could be employed.

Table 2: Potential Omics Applications in the Study of this compound

Omics Technology Potential Application
Transcriptomics (RNA-Seq) To identify changes in gene expression patterns in response to this compound treatment, revealing downstream signaling pathways.
Proteomics To analyze changes in the cellular proteome and post-translational modifications, providing direct insight into the compound's effect on protein signaling.
Metabolomics To study alterations in cellular metabolism, which is often dysregulated in cancers driven by receptor tyrosine kinases.

| Phosphoproteomics | To specifically map the changes in protein phosphorylation, which is a key event in kinase signaling pathways. |

Challenges and Opportunities in Translating Preclinical Findings of this compound into Advanced Research Tools

Given the current lack of preclinical data, any discussion of translational challenges and opportunities is speculative. A significant hurdle is the absence of a clear and potent biological activity that would warrant further development. The opportunity lies in the potential for this compound to serve as a chemical probe to study the biology of its yet-to-be-confirmed targets, should it possess unique properties such as high selectivity or a novel binding mode. Before it can be considered an advanced research tool, extensive characterization of its potency, selectivity, and mechanism of action is an absolute prerequisite.

Q & A

Q. What are the established synthetic pathways for GW568377A, and how do they impact yield and purity?

Methodological guidance:

  • Prioritize peer-reviewed protocols detailing reaction conditions (e.g., solvent systems, catalysts) and purification steps (e.g., column chromatography, recrystallization). Validate purity using HPLC or NMR, adhering to IUPAC standards for compound characterization .
  • Compare yields across methods using statistical tools (e.g., ANOVA) to identify optimal pathways. Report deviations in reaction scalability (e.g., batch vs. continuous flow) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological guidance:

  • Combine 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For purity, use HPLC with UV/Vis or MS detection, ensuring calibration with certified reference materials .
  • Document solvent effects on spectral data (e.g., DMSO vs. CDCl3_3 in NMR) to avoid misinterpretation .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

Methodological guidance:

  • Use dose-response curves with appropriate controls (positive/negative) and replicate experiments (n ≥ 3) to calculate IC50_{50}/EC50_{50} values. Validate assay conditions (e.g., pH, temperature) using guidelines from Medicinal Chemistry Research .
  • Address compound solubility issues via pre-formulation studies (e.g., DMSO compatibility, stability in buffer systems) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Methodological guidance:

  • Apply triangulation: cross-validate findings using orthogonal techniques (e.g., CRISPR knockouts for target validation, surface plasmon resonance for binding affinity). Conduct meta-analyses of published datasets to identify outliers or methodological biases .
  • Use Bayesian statistics to quantify uncertainty in contradictory results, prioritizing studies with robust experimental design (e.g., blinded assays, randomization) .

Q. What strategies optimize this compound’s bioavailability in preclinical models while minimizing toxicity?

Methodological guidance:

  • Employ structure-activity relationship (SAR) studies to modify functional groups affecting pharmacokinetics (e.g., logP, polar surface area). Use in silico tools (e.g., molecular dynamics simulations) to predict metabolic stability .
  • Design tiered toxicity screens: start with cell-based assays (e.g., mitochondrial toxicity, CYP inhibition), then progress to zebrafish or rodent models. Document LD50_{50} and NOAEL with confidence intervals .

Q. How do researchers reconcile discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Methodological guidance:

  • Audit force fields and solvation models in docking simulations (e.g., AMBER vs. CHARMM). Validate in silico predictions with experimental techniques like isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) .
  • Publish negative results and parameter sets to improve reproducibility in computational studies .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

Methodological guidance:

  • Use nonlinear regression models (e.g., Hill equation) for dose-response data. Apply bootstrap resampling to estimate error margins. For multi-parametric datasets, employ multivariate analysis (e.g., PCA) to reduce dimensionality .
  • Share raw data in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Methodological guidance:

  • Provide granular details in Materials and Methods: batch numbers of reagents, instrument calibration dates, and software versions (e.g., GraphPad Prism 10.1 vs. 9.0). Use standardized units (SI) for all measurements .
  • Collaborate via open-source platforms (e.g., protocols.io ) to crowdsource protocol optimization and error troubleshooting .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing this compound research with negative or inconclusive results?

Methodological guidance:

  • Disclose funding sources and potential conflicts of interest in the Acknowledgments section. Submit negative data to journals specializing in null results (e.g., PLOS ONE) to combat publication bias .
  • Follow ARRIVE guidelines for preclinical studies to ensure transparent reporting of animal welfare parameters .

Q. How should researchers address variability in this compound’s biological activity across cell lines or model organisms?

Methodological guidance:

  • Perform lineage authentication (e.g., STR profiling for cell lines) and document passage numbers. Use mixed-effects models to account for inter-individual variability in animal studies .
  • Publish extended datasets in supplementary materials, including raw images and flow cytometry gating strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.